5-Propyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Propyloxazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbonyl compounds under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Propyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-Propyloxazolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Propyloxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby halting bacterial growth . The compound’s unique structure allows it to effectively target and disrupt essential biological pathways in bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyloxazolidin-2-one: Known for its use as a chiral auxiliary in organic synthesis.
5,5-Dimethyl-4-isopropyloxazolidin-2-one: Exhibits higher levels of stereocontrol compared to 5-Propyloxazolidin-2-one.
Linezolid: An oxazolidinone antibiotic with a unique mechanism of action against Gram-positive bacteria.
Uniqueness
This compound stands out due to its versatility in both synthetic and medicinal chemistry. Its ability to participate in a wide range of chemical reactions and its role as a chiral auxiliary make it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H11NO2 |
---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
5-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5-4-7-6(8)9-5/h5H,2-4H2,1H3,(H,7,8) |
InChI-Schlüssel |
QRDLRQBHRVUZJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CNC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.